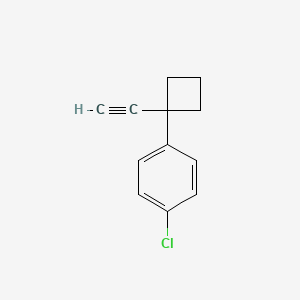

1-Chloro-4-(1-ethynylcyclobutyl)benzene

Description

1-Chloro-4-(1-ethynylcyclobutyl)benzene (molecular formula: C₁₂H₁₁Cl) is a substituted benzene derivative featuring a chlorine atom at the para position and a 1-ethynylcyclobutyl group. The ethynylcyclobutyl moiety introduces steric bulk and electronic effects due to the sp-hybridized carbon in the ethynyl group and the strained cyclobutane ring. This compound is of interest in organic synthesis, particularly in click chemistry and as a building block for complex architectures.

Properties

Molecular Formula |

C12H11Cl |

|---|---|

Molecular Weight |

190.67 g/mol |

IUPAC Name |

1-chloro-4-(1-ethynylcyclobutyl)benzene |

InChI |

InChI=1S/C12H11Cl/c1-2-12(8-3-9-12)10-4-6-11(13)7-5-10/h1,4-7H,3,8-9H2 |

InChI Key |

HYJZYFRIKBSIKR-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1(CCC1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Chloro-4-(1-ethynylcyclobutyl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with benzene derivatives, such as 1-chlorobenzene and ethynylcyclobutane.

Reaction Conditions: The reaction conditions often include the use of catalysts like palladium or copper, which facilitate the coupling reactions.

Chemical Reactions Analysis

1-Chloro-4-(1-ethynylcyclobutyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The ethynyl group can undergo oxidation or reduction reactions, leading to different products.

Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-4-(1-ethynylcyclobutyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-4-(1-ethynylcyclobutyl)benzene involves its interactions with various molecular targets. The ethynyl group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic aromatic substitution . These reactions are facilitated by the presence of the chlorine atom, which can stabilize intermediates through electron-withdrawing effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Boiling/Melting Points : Cyclobutyl-containing compounds (e.g., this compound) likely exhibit higher melting points due to rigid structure vs. liquid chloroethyl derivatives (e.g., 1-Chloro-4-(2-chloroethyl)benzene is a yellow oil) .

- Solubility : Glycosylated analogues show improved aqueous solubility compared to hydrophobic isobutyl or tert-butyl derivatives .

- Spectroscopy : Ethynyl groups in 1-Chloro-4-(1-propyn-1-yl)benzene show distinct ¹³C NMR signals (~75–85 ppm for sp carbons), while fluoropropyl derivatives (e.g., 1-Chloro-4-(2-fluoropropyl)benzene) exhibit ¹⁹F NMR shifts at -120 to -130 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.